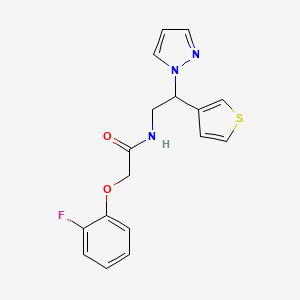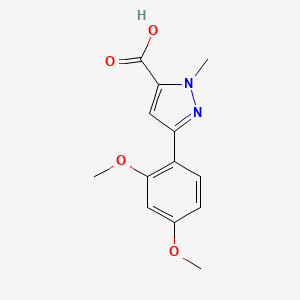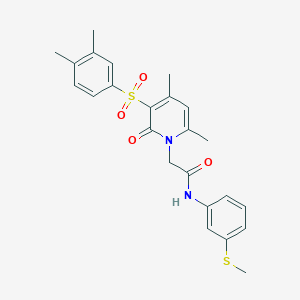
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide, also known as PTE-1, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. PTE-1 is a small molecule that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively in various research studies.
Mecanismo De Acción
The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses and cell proliferation. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide has also been shown to inhibit the activation of MAPKs, which are involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide inhibits the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and MCP-1. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide has also been shown to inhibit the activation of NF-κB and MAPKs in vitro.
In vivo studies have shown that N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide can reduce inflammation and pain in animal models of rheumatoid arthritis and inflammatory bowel disease. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide has also been shown to inhibit tumor growth and metastasis in animal models of breast cancer, lung cancer, and colon cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide is its high purity and yield, which makes it suitable for use in various lab experiments. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide is also stable and can be stored for long periods of time without degradation.
One of the limitations of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide is its limited solubility in water, which can make it difficult to use in certain experiments. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide also has a relatively short half-life in vivo, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide. One area of research is the development of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide analogs with improved solubility and pharmacokinetic properties. Another area of research is the identification of the specific signaling pathways targeted by N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide and the development of more potent and selective inhibitors of these pathways.
In addition, further studies are needed to determine the safety and efficacy of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide in humans. Clinical trials are needed to evaluate the potential of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide as a therapeutic agent for inflammatory diseases and cancer.
Conclusion:
In conclusion, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. The synthesis method of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide has been optimized to yield high purity and high yield of the final product. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide has been shown to have potential as an anti-inflammatory agent and anticancer agent, and its mechanism of action and physiological effects have been studied extensively. There are several future directions for research on N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide, including the development of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide analogs and clinical trials to evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide involves a multi-step process that starts with the reaction of 2-bromo-1-(thiophen-3-yl)ethanone with 1H-pyrazole in the presence of a base to yield 2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethanone. This intermediate is then reacted with 2-fluorophenoxyacetic acid in the presence of a coupling agent to yield the final product, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide. The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide has been studied extensively for its potential therapeutic applications in various research studies. One of the main areas of research has been its potential as an anti-inflammatory agent. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research has been the potential of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide as an anticancer agent. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast cancer, lung cancer, and colon cancer. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide has been shown to induce apoptosis and inhibit cell proliferation and migration, making it a potential candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c18-14-4-1-2-5-16(14)23-11-17(22)19-10-15(13-6-9-24-12-13)21-8-3-7-20-21/h1-9,12,15H,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRGBPIYNBIIQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC(C2=CSC=C2)N3C=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl (3aS,6aS)-1-[4-[(prop-2-enoylamino)methyl]benzoyl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxylate](/img/structure/B2584011.png)
![4-[(4-chlorophenyl)sulfanyl]-N-(2,6-diethylphenyl)-3-nitrobenzenecarboxamide](/img/structure/B2584012.png)

![N-(3-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2584017.png)



![methyl 2-[[(E)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2584023.png)
![8-ethoxy-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2584024.png)
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2584025.png)



![(5-methylisoxazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2584033.png)